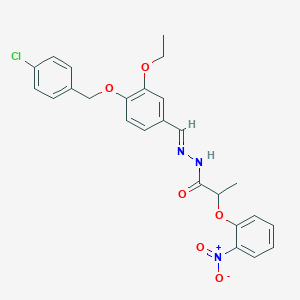
4,4-Diallyl-1,3(2H,4H)-isoquinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diallyl-1,3(2H,4H)-isoquinolinedione is an organic compound belonging to the isoquinolinedione family. Isoquinolinediones are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of allyl groups in the structure may impart unique reactivity and properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione typically involves the following steps:
Starting Materials: The synthesis may begin with isoquinoline or its derivatives.
Allylation: Introduction of allyl groups can be achieved through allylation reactions using reagents like allyl bromide in the presence of a base.
Oxidation: The oxidation of the intermediate compound to form the isoquinolinedione structure can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
化学反応の分析
Types of Reactions
4,4-Diallyl-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the isoquinolinedione to its corresponding dihydro derivatives.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl bromide, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoquinolinedione derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential biological activity, including antimicrobial and anticancer properties.
Medicine: Exploration as a lead compound for drug development.
Industry: Use in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione would depend on its specific interactions with biological targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione: Similar structure but with methyl groups instead of allyl groups.
4,4-Diphenyl-1,3(2H,4H)-isoquinolinedione: Contains phenyl groups, which may impart different reactivity and properties.
Uniqueness
4,4-Diallyl-1,3(2H,4H)-isoquinolinedione is unique due to the presence of allyl groups, which can participate in various chemical reactions, potentially leading to the formation of diverse derivatives with unique properties and applications.
特性
CAS番号 |
41058-61-1 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
4,4-bis(prop-2-enyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c1-3-9-15(10-4-2)12-8-6-5-7-11(12)13(17)16-14(15)18/h3-8H,1-2,9-10H2,(H,16,17,18) |
InChIキー |
UGXXCYPUVVGNAS-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(C2=CC=CC=C2C(=O)NC1=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12010367.png)
![(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010378.png)
![N-(2,6-Dimethylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12010386.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12010395.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010409.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-bromophenyl)acetamide](/img/structure/B12010412.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010414.png)
![4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010418.png)
![methyl 2-{2-(4-bromophenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010420.png)

